molecular formula C19H12N2 B14758977 13H-Benzo(g)pyrido(2,3-a)carbazole CAS No. 207-87-4

13H-Benzo(g)pyrido(2,3-a)carbazole

Katalognummer: B14758977
CAS-Nummer: 207-87-4
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: SRFZWNXMRFIYRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.

Vorbereitungsmethoden

The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

13H-Benzo(g)pyrido(2,3-a)carbazole can be compared to other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

207-87-4

Molekularformel

C19H12N2

Molekulargewicht

268.3 g/mol

IUPAC-Name

12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H

InChI-Schlüssel

SRFZWNXMRFIYRW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.